molecular formula C16H22N2O2 B11790712 Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate

Cat. No.: B11790712
M. Wt: 274.36 g/mol
InChI Key: WYIRRUZDTGVMIX-UHFFFAOYSA-N
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Description

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique bicyclic structure, which includes a pyrrolo[3,2-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This reaction forms the pyrrolo[3,2-B]pyridine core, which is then further functionalized to introduce the benzyl and carboxylate groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Key parameters such as temperature, pressure, and reaction time are optimized to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its benzyl and carboxylate groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate, with the CAS number 1427502-01-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 1427502-01-9
PropertyValue
Molecular FormulaC16_{16}H22_{22}N2_{2}O2_{2}
Molecular Weight274.36 g/mol
PurityNLT 98%

This compound is part of a broader class of compounds known as pyrrolopyridines. These compounds have been studied for their ability to interact with various biological targets, including kinases, which are crucial in cellular signaling pathways. The compound's structural features suggest it may act as an inhibitor of certain kinases, similar to other pyrrolopyridine derivatives.

Pharmacological Properties

Research indicates that derivatives of pyrrolopyridines exhibit a range of pharmacological activities:

  • Antitumor Activity : Some studies suggest that pyrrolopyridine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival.
  • Neuroprotective Effects : Compounds in this class have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various pathogens, indicating potential use in treating infectious diseases.
  • Analgesic and Sedative Effects : Pyrrolopyridine compounds have been explored for their analgesic properties, providing a basis for developing new pain management therapies.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications to the pyrrolopyridine scaffold can significantly alter its potency and selectivity for biological targets:

  • Substituents on the Pyridine Ring : The presence and position of substituents can enhance or reduce kinase inhibition.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can affect solubility and bioavailability.

Case Study 1: Kinase Inhibition

A study focusing on similar pyrrolopyridine compounds revealed that modifications at the C-4 position significantly impacted inhibitory activity against CSF1R kinase. The most potent analogs exhibited IC50_{50} values in the low nanomolar range, indicating strong binding affinity to the target kinase .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective capabilities of pyrrolopyridine derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 7-methyl-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-12-8-10-18(14-7-9-17-15(12)14)16(19)20-11-13-5-3-2-4-6-13/h2-6,12,14-15,17H,7-11H2,1H3

InChI Key

WYIRRUZDTGVMIX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C2C1NCC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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